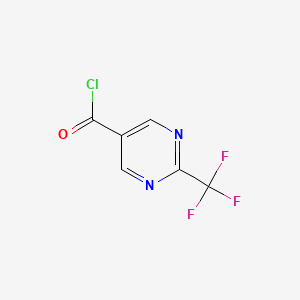![molecular formula C18H28N2O3 B12443638 N-(2,3-dimethylcyclohexyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12443638.png)
N-(2,3-dimethylcyclohexyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide is a synthetic organic compound It is characterized by its unique structure, which includes a cyclohexyl ring substituted with two methyl groups, a furan ring with a methyl group, and a butanediamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The starting material, 2,3-dimethylcyclohexanol, is subjected to a series of reactions, including oxidation and reduction, to form the desired cyclohexyl intermediate.
Furan Ring Introduction: The furan ring is introduced through a Friedel-Crafts acylation reaction, where 5-methylfuran is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Amide Bond Formation: The final step involves the formation of the butanediamide linkage. This is achieved by reacting the cyclohexyl intermediate with the furan intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Alkylated derivatives.
科学研究应用
N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]ethanediamide: Similar structure but with an ethanediamide linkage instead of butanediamide.
N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]propanediamide: Similar structure but with a propanediamide linkage.
Uniqueness
N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide is unique due to its specific combination of cyclohexyl and furan rings with a butanediamide linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C18H28N2O3 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
N'-(2,3-dimethylcyclohexyl)-N-[(5-methylfuran-2-yl)methyl]butanediamide |
InChI |
InChI=1S/C18H28N2O3/c1-12-5-4-6-16(14(12)3)20-18(22)10-9-17(21)19-11-15-8-7-13(2)23-15/h7-8,12,14,16H,4-6,9-11H2,1-3H3,(H,19,21)(H,20,22) |
InChI 键 |
SHYXZAAHNMBRCD-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1C)NC(=O)CCC(=O)NCC2=CC=C(O2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


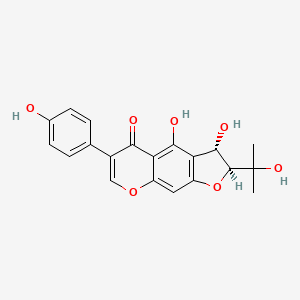
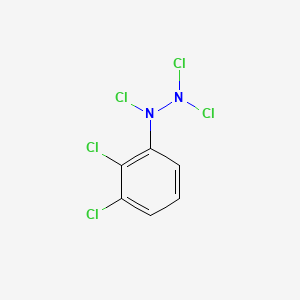

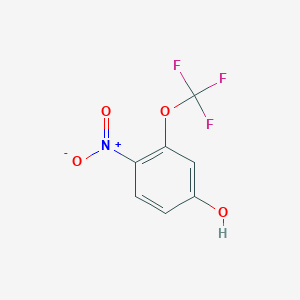
![(R)-1-{(S)-2-[DI(2-Furyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12443586.png)
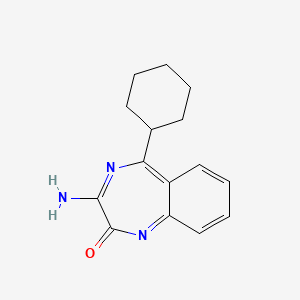
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9R,12S,13S,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12443591.png)
![2,2,2-Trifluoro-1-[2-(2-hydroxyethylamino)cyclohexen-1-yl]ethanone hydrate](/img/structure/B12443592.png)

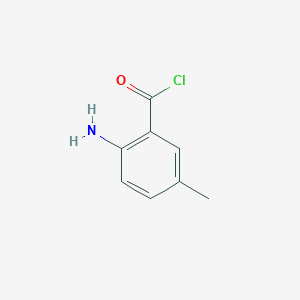
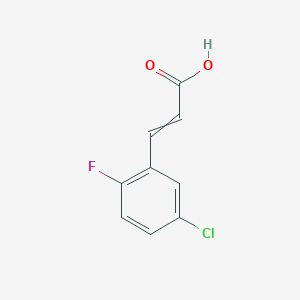
![2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12443626.png)
